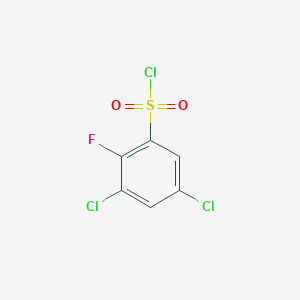
3,5-Dichloro-2-fluorobenzenesulfonyl chloride
Overview
Description
3,5-Dichloro-2-fluorobenzenesulfonyl chloride is a chemical compound with the molecular formula C6H2Cl3FO2S . It has a molecular weight of 263.5 .
Molecular Structure Analysis
The molecular structure of 3,5-Dichloro-2-fluorobenzenesulfonyl chloride consists of a benzene ring substituted with two chlorine atoms, one fluorine atom, and a sulfonyl chloride group .Physical And Chemical Properties Analysis
3,5-Dichloro-2-fluorobenzenesulfonyl chloride is a dense substance with a density of 1.584 g/mL at 25 °C . It has a refractive index of 1.5540 .Scientific Research Applications
Synthesis of Pesticide Intermediates 3,5-Dichloro-2-fluorobenzenesulfonyl chloride has been utilized in the synthesis of key intermediates for the preparation of pesticides. A notable example includes its role in the production of methyl 5-amino-2-chloro-4-fluorophenylthioacetate, a critical intermediate for herbicidal compounds. This synthesis demonstrates the compound's utility in generating functionalized molecules for agricultural applications (Xiao-hua Du et al., 2005).
Activation of Polymeric Carriers The compound has also found applications in the activation of hydroxyl groups on polymeric carriers. Its electron-withdrawing properties make it an excellent agent for covalent attachment of biological molecules to solid supports, such as functionalized polystyrene microspheres and cellulose rods. This capability is crucial for developing biosensors and therapeutic applications, including the bioselective separation of human lymphocyte subsets (Y. A. Chang et al., 1992).
Organic Synthesis Enhancements In organic synthesis, derivatives of 3,5-Dichloro-2-fluorobenzenesulfonyl chloride have been synthesized and used to study their reactivity and potential as intermediates. These studies contribute to the broader understanding of reaction mechanisms and the development of new synthetic methodologies (Sergey Zhersh et al., 2010).
Advanced Oxidation Processes Research has also explored the effects of chloride ions on the degradation of azo dyes in advanced oxidation processes, with implications for the formation of chlorinated aromatic compounds. This research provides insights into environmental remediation techniques and the fate of chlorinated compounds in water treatment processes (Ruixia Yuan et al., 2011).
Enzymatic Assay Development The compound has been used in the development of chromogenic systems for enzymatic assays, such as the direct enzymic assay of uric acid in serum and urine. This application highlights its role in clinical chemistry and the development of diagnostic tools (P. Fossati & L. Prencipe, 2010).
Safety and Hazards
properties
IUPAC Name |
3,5-dichloro-2-fluorobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3FO2S/c7-3-1-4(8)6(10)5(2-3)13(9,11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJKDGUYBAXXHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1S(=O)(=O)Cl)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-2-fluorobenzenesulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![4-Hydrazino-8-methyl-5H-pyrimido[5,4-b]indole](/img/structure/B1411343.png)

![Ethyl 2-bromo-2-[3-chloro-5-(trifluoromethyl)-2-pyridyl]acetate](/img/structure/B1411347.png)
![tert-Butyl 2-amino-7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B1411348.png)
